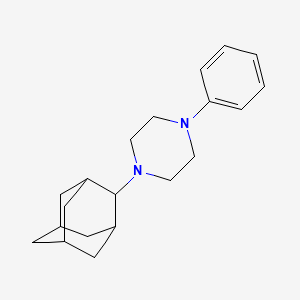
1-(2-adamantyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Adamantyl)-4-phenylpiperazine, also known as ADAP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. ADAP is a unique compound that exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for further research.
作用机制
The mechanism of action of 1-(2-adamantyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. 1-(2-adamantyl)-4-phenylpiperazine has been found to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-phenylpiperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. 1-(2-adamantyl)-4-phenylpiperazine has also been found to exhibit antioxidant properties, which can protect cells from damage caused by free radicals.
实验室实验的优点和局限性
1-(2-adamantyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(2-adamantyl)-4-phenylpiperazine also exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for studying the mechanisms of various diseases. However, 1-(2-adamantyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-(2-adamantyl)-4-phenylpiperazine. One area of research is the development of 1-(2-adamantyl)-4-phenylpiperazine-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-(2-adamantyl)-4-phenylpiperazine, which could lead to the development of new therapies for neurological disorders. Additionally, further studies are needed to fully understand the potential toxicity of 1-(2-adamantyl)-4-phenylpiperazine and its effects on the human body.
In conclusion, 1-(2-adamantyl)-4-phenylpiperazine is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2-adamantyl)-4-phenylpiperazine is needed to fully understand its potential and develop new therapies for various diseases.
合成方法
The synthesis of 1-(2-adamantyl)-4-phenylpiperazine involves the reaction between adamantane and benzyl chloride, followed by the reaction with piperazine. The final product is obtained through purification using chromatography techniques. The synthesis of 1-(2-adamantyl)-4-phenylpiperazine is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(2-adamantyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. 1-(2-adamantyl)-4-phenylpiperazine has also been studied for its potential use as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
1-(2-adamantyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-2-4-19(5-3-1)21-6-8-22(9-7-21)20-17-11-15-10-16(13-17)14-18(20)12-15/h1-5,15-18,20H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXKCXVZHJERPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)